molecular formula C8H14NNaO3 B1372017 Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate CAS No. 1211697-69-6

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate

Cat. No.: B1372017
CAS No.: 1211697-69-6
M. Wt: 195.19 g/mol
InChI Key: MDVFNVIWBOOWAQ-UHFFFAOYSA-M
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Description

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate is a chemical compound with the molecular formula C8H15NO3Na It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)piperidine with sodium acetate under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the piperidine ring and the hydroxymethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

sodium;2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.Na/c10-6-7-1-3-9(4-2-7)5-8(11)12;/h7,10H,1-6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVFNVIWBOOWAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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